molecular formula C6H9NO2 B053443 (3E)-3-hydroxyiminohex-5-en-2-one CAS No. 122277-29-6

(3E)-3-hydroxyiminohex-5-en-2-one

Cat. No.: B053443
CAS No.: 122277-29-6
M. Wt: 127.14 g/mol
InChI Key: LQOJNPVYPMXTIL-VOTSOKGWSA-N
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Description

(3E)-3-Hydroxyiminohex-5-en-2-one is an α,β-unsaturated ketone derivative featuring an oxime functional group (-NOH) at the 3-position and a conjugated double bond at the 5-position. The (3E) configuration indicates the trans geometry of the oxime group relative to the ketone.

Properties

CAS No.

122277-29-6

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3E)-3-hydroxyiminohex-5-en-2-one

InChI

InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3/b7-6+

InChI Key

LQOJNPVYPMXTIL-VOTSOKGWSA-N

SMILES

CC(=O)C(=NO)CC=C

Isomeric SMILES

CC(=O)/C(=N/O)/CC=C

Canonical SMILES

CC(=O)C(=NO)CC=C

Synonyms

5-Hexene-2,3-dione, 3-oxime, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxime-Containing Enones

Example Compound : (3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-(4-fluoroanilino)-3,5-hexadien-2-one ()
  • Structural Similarities :
    • Both compounds share an α,β-unsaturated ketone backbone.
    • The (3E) configuration in the oxime group is analogous to the stereochemistry in the target compound.
  • Key Differences: The trifluoro and anilino substituents in the analog introduce significant electronic effects, altering reactivity compared to the simpler hydroxyimino group in (3E)-3-hydroxyiminohex-5-en-2-one.
General Oxime Reactivity :

Oximes are known for their role as nucleophiles and in the formation of heterocycles. For example, thiazolidinone derivatives () are synthesized via condensation reactions involving amines and aldehydes, a pathway that may parallel the formation of this compound from ketone precursors .

Cyclohexenone Derivatives

Example Compound : 2-Cyclohexen-1-one, 5-(2,3-dihydro-2-methyl-1H-inden-5-yl)-3-hydroxy ()
  • Structural Similarities: Both compounds are cyclic enones with hydroxyl or hydroxyimino substituents. The cyclohexenone core is analogous to the hexenone backbone in the target compound.
  • The indenyl substituent in the analog adds steric bulk, which may hinder reactivity compared to the linear hexenone chain in this compound .

Imidazole-Indole Hybrids ()

While structurally distinct, imidazole-indole hybrids like 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole highlight the importance of heterocyclic frameworks in bioactive compounds.

  • Comparison Points: The target compound lacks aromatic heterocycles but shares a conjugated system that could interact with biological targets via π-π stacking or hydrogen bonding. Imidazole-indole hybrids often exhibit higher molecular weights (e.g., 345–391 g/mol) compared to the simpler enone-oxime structure of this compound (~155 g/mol estimated) .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point/Decomposition
This compound C₆H₉NO₂ ~155 (estimated) Oxime, enone Not reported
(3E,5E)-6-(Dimethylamino)-...-2-one C₁₄H₁₃F₄N₃O 338.3 Trifluoro, anilino, enone Not reported
2-Cyclohexen-1-one derivative C₁₆H₁₈O₂ 242.3 Hydroxyl, indenyl Not reported

Research Findings and Implications

  • Stereochemical Influence: The (3E) configuration in oximes can dictate reactivity and biological activity. For instance, trifluoro-substituted enones () show enhanced electrophilicity due to electron-withdrawing groups, a property that may be leveraged in designing derivatives of the target compound .
  • Spectroscopic Characterization: NMR and HRMS data for analogs () suggest that this compound would exhibit distinct shifts for the oxime proton (~7.5–9.0 ppm) and conjugated enone carbons (~190–210 ppm for carbonyl) .
  • Structural simplification compared to imidazole-indole hybrids () may improve bioavailability but reduce target specificity .

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